2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

Monoamine oxidase metabolism Parkinson's disease biomarkers Tetrahydroisoquinoline neurotoxins

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide (CAS 57553-18-1), also designated N-methyl-norsalsolinol or 2-MDTIQ, is an endogenous catechol tetrahydroisoquinoline (THIQ) present in the human brain. It was first identified as a novel endogenous amine in parkinsonian and normal human brains by gas chromatography-mass spectrometry.

Molecular Formula C10H14BrNO2
Molecular Weight 260.13 g/mol
CAS No. 57553-18-1
Cat. No. B3054005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
CAS57553-18-1
Molecular FormulaC10H14BrNO2
Molecular Weight260.13 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C(C=C2C1)O)O.Br
InChIInChI=1S/C10H13NO2.BrH/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11;/h4-5,12-13H,2-3,6H2,1H3;1H
InChIKeyDIOSEYVQKFBXID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide (CAS 57553-18-1): A Differentiated Catechol Tetrahydroisoquinoline for Parkinsonian Research Procurement


2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide (CAS 57553-18-1), also designated N-methyl-norsalsolinol or 2-MDTIQ, is an endogenous catechol tetrahydroisoquinoline (THIQ) present in the human brain [1]. It was first identified as a novel endogenous amine in parkinsonian and normal human brains by gas chromatography-mass spectrometry [1]. Structurally, the compound bears an N-2 methyl substitution and C-6/C-7 dihydroxyl groups, distinguishing it from the 1-methyl positional isomer salsolinol (1-MDTIQ). Recognized as an MPTP-like isoquinoline derivative, 2-MDTIQ has been detected in the cerebrospinal fluid of Parkinson's disease patients and is characterized as a putative endogenous dopaminergic neurotoxin with dual inhibitory activity against tyrosine hydroxylase (TH) and monoamine oxidase (MAO) [2].

Why 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide Cannot Be Replaced by Generic Dihydroxy-THIQ Analogs in Experimental Models


Catechol tetrahydroisoquinolines (6,7-diol THIQs) share a common dopamine-derived scaffold, yet their biological properties diverge sharply based on the position and presence of methyl substituents. The N-2-methyl configuration of 2-MDTIQ confers pharmacological and metabolic properties that are not interchangeable with the 1-methyl positional isomer salsolinol (1-MDTIQ), the non-methylated parent norsalsolinol, or the 1,2-dimethyl derivative. A pivotal finding demonstrates that MAO metabolizes 2-MDTIQ dose-dependently, whereas 1-MDTIQ (salsolinol) is not modified by the enzyme [1]. Additionally, the N-2-methyl group produces a non-competitive tyrosine hydroxylase inhibition mechanism with an IC50 of 10 μM, while the 1-methyl analog acts through allosteric modulation of the biopterin cofactor [2]. These mechanistic divergences mean that procurement of a generic 'dihydroxy-THIQ' or salsolinol as a substitute for 2-MDTIQ will yield different—and potentially misleading—results in enzyme inhibition, dopamine turnover, and neurotoxicity experiments.

Quantitative Differentiation Evidence for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide Against Closest THIQ Comparators


Differential MAO Substrate Specificity: 2-MDTIQ Is Metabolized Dose-Dependently by MAO, Whereas 1-MDTIQ (Salsolinol) Is Not a Substrate

In a direct comparative study by Moser and Kömpf (1992), both 2-MDTIQ and 1-MDTIQ (salsolinol) were incubated with a monoamine oxidase (MAO) assay. MAO dose-dependently metabolized 2-MDTIQ, whereas 1-MDTIQ was not modified by the enzyme [1]. This qualitative substrate specificity is a direct consequence of the N-2 versus C-1 methyl substitution pattern and represents a categorical difference—not a potency shift—between these two structurally similar THIQ derivatives.

Monoamine oxidase metabolism Parkinson's disease biomarkers Tetrahydroisoquinoline neurotoxins Substrate selectivity

Non-Competitive Tyrosine Hydroxylase Inhibition by 2-MDTIQ (IC50 = 10 μM) Contrasts Mechanistically with Allosteric Modulation by the 1-Methyl Analog Salsolinol

2-MDTIQ non-competitively inhibited basal tyrosine hydroxylase (TH) activity with an IC50 of 10 μM using homogenated tissue of the rat nucleus accumbens as the enzyme source. Basal TH activity was 20.1 ± 5.9 pmol L-DOPA/min/mg protein, and addition of 0.1 mM 2-MDTIQ nearly completely blocked enzyme activity [1]. In contrast, the 1-methyl analog salsolinol inhibits TH through a distinct allosteric mechanism: it depletes the allosteric effect of the endogenous biopterin cofactor (L-erythro-5,6,7,8-tetrahydrobiopterin), with stereospecific recognition at the C-1 asymmetric center altering affinity to L-tyrosine [2]. The non-competitive mechanism of 2-MDTIQ directly reduces Vmax without affecting substrate binding, whereas salsolinol's allosteric effect is cofactor-concentration-dependent and subject to stereochemical constraints.

Tyrosine hydroxylase inhibition Dopamine synthesis regulation Enzyme kinetics Parkinson's disease model

2-MDTIQ MAO Inhibition (IC50 = 33 μM) Displays Additivity with Standard MAO Inhibitors, Indicating a Binding Site Distinct from Salsolinol-Derivative Competitive Inhibitors

2-MDTIQ dose-dependently inhibited MAO activity in rat caudate nucleus membrane preparations with an IC50 of 33 μM, using the physiological oxidation of dopamine to 3,4-dihydroxyphenylacetic aldehyde (DPAA) as the endpoint [1]. The inhibition produced by 2-MDTIQ was additive with that of the standard MAO inhibitors clorgyline (MAO-A selective) and deprenyl (MAO-B selective), and critically, 2-MDTIQ modified neither the enzyme inhibition induced by clorgyline nor by deprenyl [1]. In a separate structure-activity study using human brain synaptosomal mitochondria, N-methyl-norsalsolinol inhibited MAO-A competitively with respect to kynuramine but inhibited MAO-B non-competitively—a mixed inhibition mode—whereas salsolinol and its N-methylated derivatives showed purely competitive inhibition for both MAO isoforms [2].

Monoamine oxidase inhibition Dopamine oxidation MAO-A/MAO-B selectivity Multi-inhibitor pharmacology

Region-Specific Depletion of 2-MDTIQ in Parkinson's Disease Substantia Nigra and Striatum Defines a Disease-Relevant Neuroanatomical Profile Distinct from Other THIQs

High-performance liquid chromatography with electrochemical detection (HPLC-EC) quantified 2-MDTIQ concentrations across multiple brain regions in rodents, normal human controls, and Parkinson's disease (PD) patients [1]. In normal human brain, 2-MDTIQ was concentrated in the substantia nigra and striatum—the regions most critically affected in PD. In direct comparison to normal human controls, 2-MDTIQ levels were significantly lower in the substantia nigra and caudate nuclei from PD patients, a finding directly attributed to the death of nigrostriatal dopaminergic neurons [1]. Immunohistochemical analysis demonstrated that 2-MDTIQ colocalized with tyrosine hydroxylase (a dopaminergic neuron marker) and neuron-specific enolase, but not with glial fibrillary acidic protein (a glial marker), confirming its neuronal and monoaminergic specificity [1]. This anatomically specific depletion pattern, coupled with confirmed neuronal localization, provides a disease-relevant neurochemical signature that is not reported for the 1-methyl analog salsolinol in comparable region-by-region analyses.

Parkinson's disease biomarker Substantia nigra degeneration Neurochemical mapping Dopaminergic neuron vulnerability

Procurement-Driven Application Scenarios for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide Based on Quantitative Differentiation Evidence


Parkinson's Disease Biomarker Quantification in Cerebrospinal Fluid and Postmortem Brain Tissue

Based on the evidence that 2-MDTIQ is differentially present in parkinsonian but not normal lumbar cerebrospinal fluid [1] and shows region-specific depletion in PD substantia nigra and caudate relative to normal controls [2], this compound serves as a validated analyte for HPLC-EC-based biomarker studies. Researchers quantifying endogenous neurotoxin levels as correlates of nigrostriatal degeneration should prioritize 2-MDTIQ over salsolinol, as the 1-methyl analog does not exhibit the same disease-dependent regional depletion pattern and is not metabolized by MAO, which limits its utility as a dynamic biomarker of dopamine turnover.

Monoamine Oxidase Multi-Inhibitor Experimental Designs Requiring Additive, Non-Interfering Pharmacological Profiles

The finding that 2-MDTIQ inhibits MAO with an IC50 of 33 μM and displays additivity with clorgyline and deprenyl without modifying their inhibition [3] makes this compound uniquely suited for multi-inhibitor experimental designs. Unlike salsolinol derivatives that compete for the same MAO binding site, 2-MDTIQ can be combined with standard MAO-A or MAO-B inhibitors to dissect overlapping regulatory pathways in dopamine oxidation studies without confounding competitive interactions.

Non-Competitive Tyrosine Hydroxylase Inhibition Models for Cofactor-Independent Dopamine Synthesis Regulation Studies

For investigators studying the regulation of dopamine biosynthesis under conditions where tyrosine hydroxylase is the rate-limiting enzyme, 2-MDTIQ provides a well-characterized non-competitive inhibition profile with an IC50 of 10 μM and near-complete blockade at 0.1 mM [4]. This is mechanistically distinct from the allosteric, cofactor-dependent modulation exerted by 1-methyl analogs such as salsolinol [5], making 2-MDTIQ the appropriate choice when direct, biopterin-cofactor-independent TH inhibition is experimentally required—particularly in systems where endogenous cofactor concentrations may vary.

Endogenous Dopaminergic Neurotoxin Models of Chronic Parkinsonian Neurodegeneration with MAO-Dependent Toxin Clearance

As an MPTP-like endogenous compound that is enzymatically metabolized by MAO—unlike its 1-methyl counterpart salsolinol, which resists MAO-mediated degradation [1]—2-MDTIQ enables studies of chronic, low-level neurotoxin accumulation in dopaminergic neurons where enzymatic clearance kinetics are a critical variable. Its neuronal and monoaminergic-specific localization, confirmed by colocalization with tyrosine hydroxylase and neuron-specific enolase but not glial markers [2], supports its use in cell-type-specific toxicity assays where differential MAO metabolism of 2-MDTIQ versus salsolinol directly governs toxin exposure duration and clearance rate.

Quote Request

Request a Quote for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.